molecular formula C18H18N4O B2685214 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline CAS No. 2415470-06-1

2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline

Cat. No.: B2685214
CAS No.: 2415470-06-1
M. Wt: 306.369
InChI Key: QTGOKDIDEIZCIR-UHFFFAOYSA-N
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Description

2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core substituted with a pyrrolidine ring and a pyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the pyridin-2-yloxy group can be attached through etherification reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline or pyridine rings .

Scientific Research Applications

2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and pyrrolidine-containing molecules. Examples include:

Uniqueness

What sets 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

2-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-2-6-16-15(5-1)20-11-17(21-16)22-10-8-14(12-22)13-23-18-7-3-4-9-19-18/h1-7,9,11,14H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGOKDIDEIZCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=CC=CC=N2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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